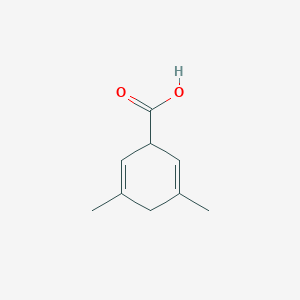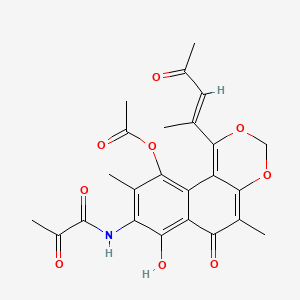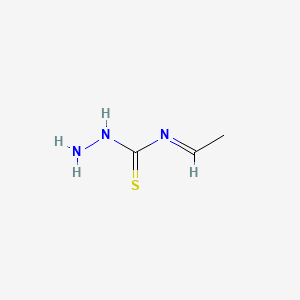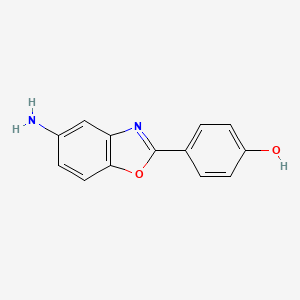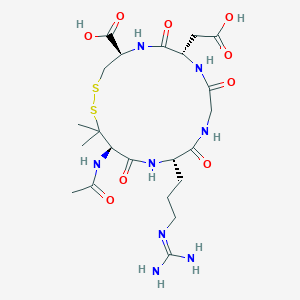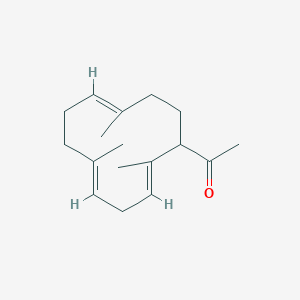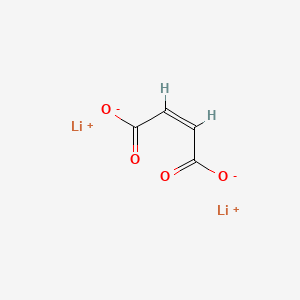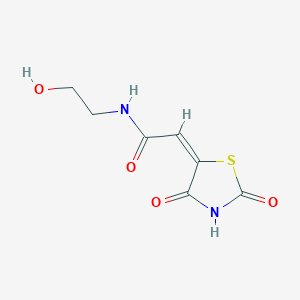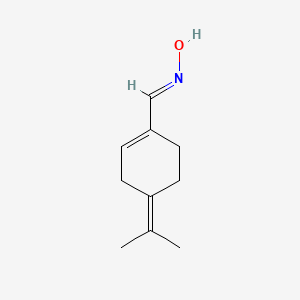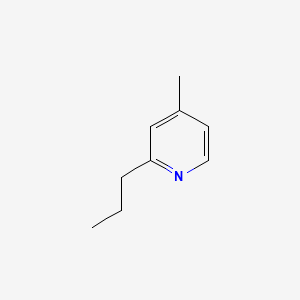
4-Methyl-2-propylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-propylpyridine is an organic compound with the molecular formula C9H13N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-2-propylpyridine can be synthesized through various methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow system, where 1-propanol is passed through a stainless steel column packed with Raney nickel at high temperatures. This method offers high selectivity and yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous flow systems. These systems are designed to handle high volumes of reactants and ensure consistent product quality. The use of Raney nickel as a catalyst and 1-propanol as a solvent is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and substituted pyridines .
Aplicaciones Científicas De Investigación
4-Methyl-2-propylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: Similar in structure but with different substitution patterns.
4-Methylpyridine: Lacks the propyl group, leading to different chemical properties.
2-Propylpyridine: Similar but with the methyl group in a different position.
Uniqueness
4-Methyl-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable .
Propiedades
Número CAS |
30256-45-2 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
4-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-7-8(2)5-6-10-9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
VUGBOWJFXQYHBW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


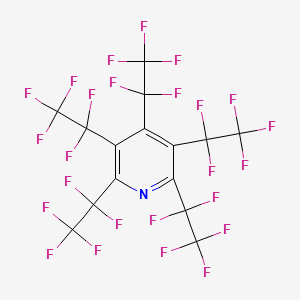
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
